molecular formula C9H10O2 B089669 p-Tolyl acetate CAS No. 140-39-6

p-Tolyl acetate

Cat. No. B089669
Key on ui cas rn: 140-39-6
M. Wt: 150.17 g/mol
InChI Key: CDJJKTLOZJAGIZ-UHFFFAOYSA-N
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Patent
US07091342B2

Procedure details

A mixture of 0.300 g of p-tolyl acetate, 0.018 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (5% by mole relative to p-tolyl acetate), 5 g of acetic acid, 0.003 g of cobalt(II) acetate.4H2O, 0.001 g of manganese(II) acetate.4H2O and 0.003 g of 2,2′-azobisisobutyronitrile was stirred at 100° C. in an atmosphere of oxygene gas (1 atm=0.1 MPa) for 6 hours. The resulting product in the reaction mixture was analyzed by gas chromatography and was found to yield 4-acetoxybenzoic acid in 82% yield at 85% conversion of p-tolyl acetate.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.018 g
Type
reactant
Reaction Step One
Name
cobalt(II) acetate
Quantity
0.003 g
Type
catalyst
Reaction Step One
Quantity
5 g
Type
solvent
Reaction Step One
Quantity
0.003 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.001 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([O:8][C:9]([CH3:11])=[O:10])=[CH:6][CH:7]=1.ON1C(=O)N(O)C(=O)N(O)[C:14]1=[O:23].N(C(C)(C)C#N)=NC(C)(C)C#N.[O:36]=O>C([O-])(=O)C.[Co+2].C([O-])(=O)C.C([O-])(=O)C.[Mn+2].C([O-])(=O)C.C(O)(=O)C>[C:9]([O:8][C:5]1[CH:4]=[CH:3][C:2]([C:14]([OH:23])=[O:36])=[CH:7][CH:6]=1)(=[O:10])[CH3:11].[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][C:9]([CH3:11])=[O:10])=[CH:4][CH:3]=1 |f:4.5.6,7.8.9|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
CC=1C=CC(=CC1)OC(=O)C
Name
Quantity
0.018 g
Type
reactant
Smiles
ON1C(N(C(N(C1=O)O)=O)O)=O
Name
cobalt(II) acetate
Quantity
0.003 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]
Name
Quantity
5 g
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0.003 g
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Three
Name
Quantity
0.001 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Mn+2].C(C)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=CC=C(C(=O)O)C=C1
Name
Type
product
Smiles
CC=1C=CC(=CC1)OC(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07091342B2

Procedure details

A mixture of 0.300 g of p-tolyl acetate, 0.018 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (5% by mole relative to p-tolyl acetate), 5 g of acetic acid, 0.003 g of cobalt(II) acetate.4H2O, 0.001 g of manganese(II) acetate.4H2O and 0.003 g of 2,2′-azobisisobutyronitrile was stirred at 100° C. in an atmosphere of oxygene gas (1 atm=0.1 MPa) for 6 hours. The resulting product in the reaction mixture was analyzed by gas chromatography and was found to yield 4-acetoxybenzoic acid in 82% yield at 85% conversion of p-tolyl acetate.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.018 g
Type
reactant
Reaction Step One
Name
cobalt(II) acetate
Quantity
0.003 g
Type
catalyst
Reaction Step One
Quantity
5 g
Type
solvent
Reaction Step One
Quantity
0.003 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.001 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([O:8][C:9]([CH3:11])=[O:10])=[CH:6][CH:7]=1.ON1C(=O)N(O)C(=O)N(O)[C:14]1=[O:23].N(C(C)(C)C#N)=NC(C)(C)C#N.[O:36]=O>C([O-])(=O)C.[Co+2].C([O-])(=O)C.C([O-])(=O)C.[Mn+2].C([O-])(=O)C.C(O)(=O)C>[C:9]([O:8][C:5]1[CH:4]=[CH:3][C:2]([C:14]([OH:23])=[O:36])=[CH:7][CH:6]=1)(=[O:10])[CH3:11].[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][C:9]([CH3:11])=[O:10])=[CH:4][CH:3]=1 |f:4.5.6,7.8.9|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
CC=1C=CC(=CC1)OC(=O)C
Name
Quantity
0.018 g
Type
reactant
Smiles
ON1C(N(C(N(C1=O)O)=O)O)=O
Name
cobalt(II) acetate
Quantity
0.003 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]
Name
Quantity
5 g
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0.003 g
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Three
Name
Quantity
0.001 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Mn+2].C(C)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=CC=C(C(=O)O)C=C1
Name
Type
product
Smiles
CC=1C=CC(=CC1)OC(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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